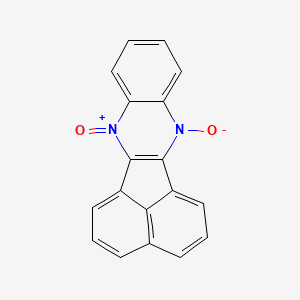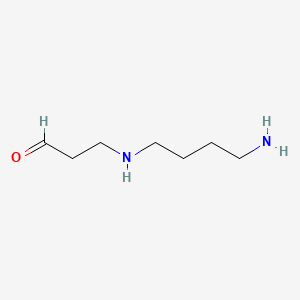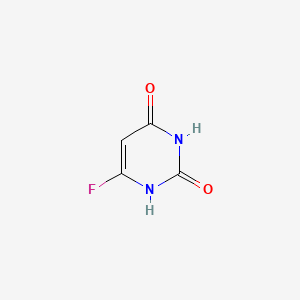
Z-Lys-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Lys-OMe is a chiral compound that belongs to the class of amino acid derivatives. It is often used in the synthesis of peptides and other complex organic molecules. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys-OMe typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium carbonate.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Amidation: The protected amino ester is then subjected to amidation with an appropriate amine to introduce the desired amino group at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Z-Lys-OMe can undergo various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl (Cbz) protecting group can be removed by hydrogenation in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products
Deprotected Amino Acid: Removal of the Cbz group yields the free amino acid.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Z-Lys-OMe has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is used in the preparation of bioconjugates for use in biochemical assays and diagnostic applications.
Material Science: The compound is used in the synthesis of functionalized materials for use in nanotechnology and materials science.
Mecanismo De Acción
The mechanism of action of Z-Lys-OMe depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The benzyloxycarbonyl (Cbz) group protects the amino group during synthesis and can be removed under mild conditions to reveal the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 6-amino-2-(((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Cbz) group.
(S)-Methyl 6-amino-2-(((fluorenylmethyloxycarbonyl)amino)hexanoate: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Z-Lys-OMe is unique due to the presence of the benzyloxycarbonyl (Cbz) protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.
Propiedades
IUPAC Name |
methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWJWNQZTSMVAZ-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Z-Lys-OMe a valuable tool for studying radical acylation by α-dicarbonyl/peroxynitrite systems?
A1: this compound serves as a simplified model for studying how lysine residues in peptides and proteins are modified by reactive species. This compound mimics a portion of the lysine side chain while offering the advantage of being a smaller, more readily analyzed molecule. Researchers used this compound, alongside other lysine derivatives and peptides, to investigate the reactivity of the α-amino and ε-amino groups of lysine with acetyl radicals generated by the reaction of diacetyl or methylglyoxal with peroxynitrite [, ].
Q2: What are the key findings regarding the reaction of this compound with diacetyl/peroxynitrite and methylglyoxal/peroxynitrite systems?
A2: The studies revealed that both the α-amino and ε-amino groups of this compound undergo acetylation in the presence of either diacetyl/peroxynitrite or methylglyoxal/peroxynitrite systems [, ]. Interestingly, methylglyoxal/peroxynitrite also led to the formylation of this compound, highlighting the potential for diverse modifications depending on the α-dicarbonyl involved []. These findings suggest that radical acylation, particularly in the presence of reactive species like peroxynitrite and α-dicarbonyls, could be a significant yet underexplored mechanism for modifying lysine residues in biological contexts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1202254.png)











